3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s worth noting that the compound is stored at a temperature of 2-8°c , indicating that temperature could be an important environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2,5-dione oxides, amines, and substituted pyrrolidines .
Scientific Research Applications
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride include:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Pyrrolidine-2-one
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVAKMGPKUSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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